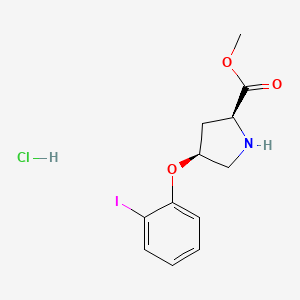
Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride
描述
Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as MIPS, is an organic compound with a wide range of applications in science and technology. It is a chemical intermediate used to synthesize a variety of pharmaceuticals, agrochemicals, and other chemical compounds. MIPS is also used in laboratory experiments to study the biochemical and physiological effects of compounds. The chemical structure of MIPS is highly stable and has a low toxicity, which makes it an attractive option for researchers.
作用机制
Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride acts as a prodrug, meaning that it is not active until it is metabolized by the body. Once it is metabolized, it is converted into an active form, which can then interact with specific receptors in the body. The exact mechanism of action of Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride is not yet known, however, it is believed to act as an agonist at certain receptors, which can lead to a variety of physiological effects.
生化和生理效应
Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain receptors, which can lead to changes in the body's physiology. Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride has also been shown to increase the levels of certain neurotransmitters, such as dopamine, which can lead to changes in behavior and cognition. In addition, Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride has been shown to have anti-inflammatory effects, as well as to reduce pain.
实验室实验的优点和局限性
The use of Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride in laboratory experiments has a number of advantages. It is a highly stable compound, with a low toxicity, which makes it an attractive option for researchers. It is also relatively easy to synthesize, which makes it a cost-effective option. However, there are some limitations to its use in laboratory experiments. Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride is not water soluble, which can make it difficult to use in experiments that require the use of water-based solutions. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict the exact effects of the compound.
未来方向
The future of Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride research is promising. As its mechanism of action is better understood, it could potentially be used to develop new drugs and treatments. Additionally, it could be used to study the effects of compounds on the nervous system, as well as to investigate the effects of compounds on the cardiovascular system. Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride could also be used to develop new drug delivery systems, as it is highly soluble in water and can be used to transport drugs to specific sites in the body. Finally, Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride could be used to study the effects of compounds on inflammation, pain, and other physiological processes.
科学研究应用
Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride is used in a variety of scientific research applications. It is used to study the biochemical and physiological effects of compounds, as well as to synthesize a variety of pharmaceuticals, agrochemicals, and other chemical compounds. It is also used in drug delivery systems, as it is highly soluble in water and can be used to transport drugs to specific sites in the body. Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride has been used in studies to investigate the effects of compounds on the nervous system, as well as to study the effects of compounds on the cardiovascular system.
属性
IUPAC Name |
methyl (2S,4S)-4-(2-iodophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3.ClH/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13;/h2-5,8,10,14H,6-7H2,1H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRHQWUOUAKHDI-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea](/img/structure/B1456124.png)


![3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1456128.png)

![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)


![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)
![3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1456143.png)
